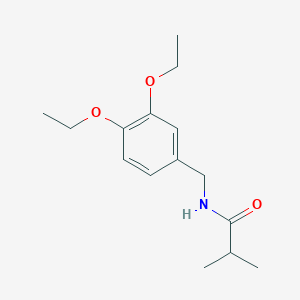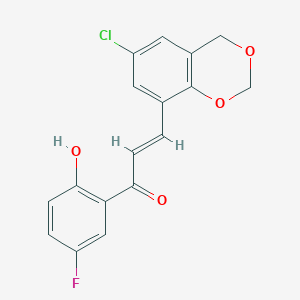
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as CPMX, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for laboratory studies, including its high yield and purity, as well as its potential anti-cancer and anti-inflammatory effects. However, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has some limitations, including its limited solubility in water and its potential toxicity in high doses. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects.
Direcciones Futuras
There are several future directions for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide research, including the optimization of its synthesis method, the development of more effective delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects in vivo. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has significant potential as a novel cancer therapy, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide. The synthesis method for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been optimized to obtain high yields and purity, making it suitable for laboratory studies.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-4-9-24-13-7-5-12(6-8-13)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h1,5-8,10-11H,9H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGUDGBUUBGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OCC#C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)

![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)